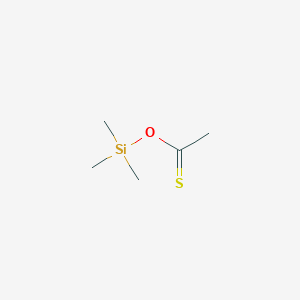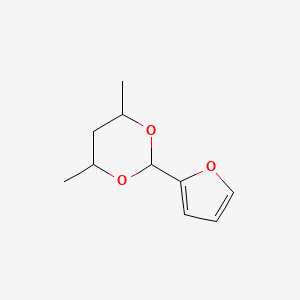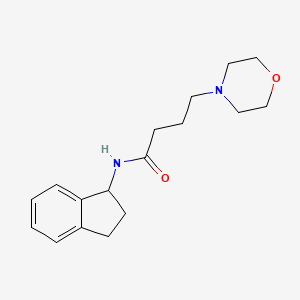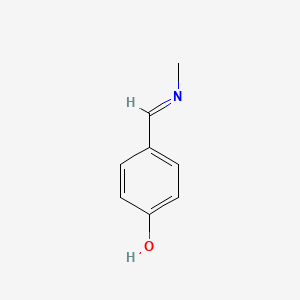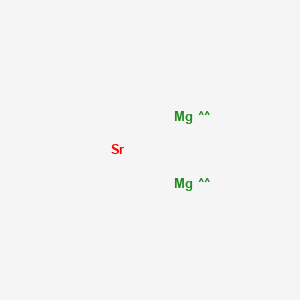
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability under certain conditions. The compound is characterized by its molecular formula C14H20O5 and a molecular weight of 268.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-Methylpentan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoates .
Aplicaciones Científicas De Investigación
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
- Ethyl 4-hydroxy-3,5-dimethoxybenzoate
- Propyl 4-hydroxy-3,5-dimethoxybenzoate
Uniqueness
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
5438-60-8 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
4-methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-9(2)6-10(3)20-15(17)11-7-12(18-4)14(16)13(8-11)19-5/h7-10,16H,6H2,1-5H3 |
Clave InChI |
NMMRBDIBDHGJQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



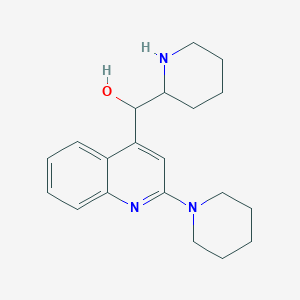

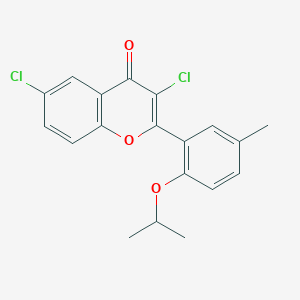

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
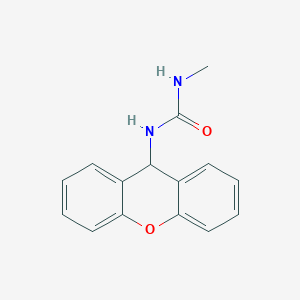
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
